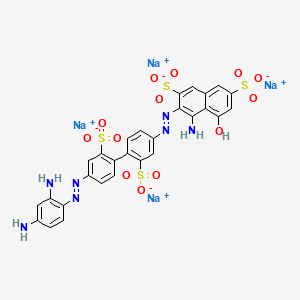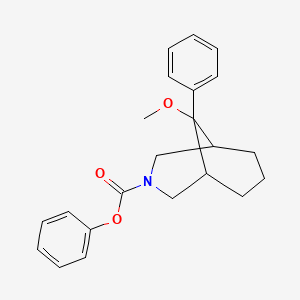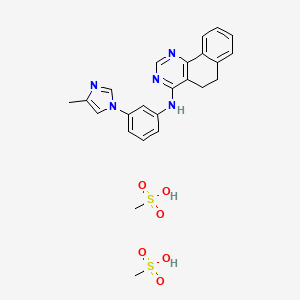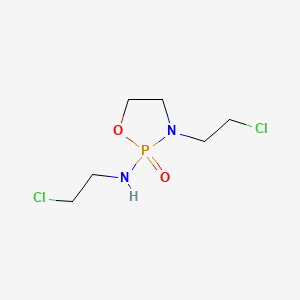
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes an aspartic acid backbone linked to a pteridine derivative through a methoxybenzoyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L- typically involves multiple steps. The process begins with the preparation of the pteridine derivative, which is then coupled with the methoxybenzoyl group. The final step involves the attachment of the aspartic acid moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure consistency and efficiency .
化学反应分析
Types of Reactions
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products depending on the substituents involved .
科学研究应用
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L- has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
Similar Compounds
- Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, L-
- Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-hydroxybenzoyl)-, L-
- Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-chlorobenzoyl)-, L-
Uniqueness
The uniqueness of Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L- lies in its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the methoxy group in the benzoyl moiety differentiates it from other similar compounds, influencing its reactivity and interactions with biological targets .
属性
CAS 编号 |
82144-28-3 |
|---|---|
分子式 |
C20H22N8O6 |
分子量 |
470.4 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H22N8O6/c1-28(8-10-7-23-17-15(24-10)16(21)26-20(22)27-17)12-4-3-9(5-13(12)34-2)18(31)25-11(19(32)33)6-14(29)30/h3-5,7,11H,6,8H2,1-2H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t11-/m0/s1 |
InChI 键 |
XMXRJTLFZFKCNF-NSHDSACASA-N |
手性 SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O)OC |
规范 SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















